5-Chloro-1-indanone oxime
Description
Contextualizing Indanone Oximes within Organic Chemistry Research
Indanone oximes are a class of organic compounds that have garnered significant interest within the field of organic chemistry due to their versatile reactivity and wide-ranging applications. researchgate.nettaylorandfrancis.com These compounds serve as crucial intermediates in the synthesis of various biologically active molecules and functional materials. nih.govbeilstein-journals.org The indanone core is a privileged scaffold in medicinal chemistry, frequently appearing in pharmacologically active compounds. researchgate.net The oxime functional group, with its unique electronic properties, imparts diverse reactivity, making it a valuable tool for synthetic chemists. researchgate.netrsc.org Oximes are readily synthesized from carbonyl compounds and can be converted into a variety of other functional groups, including amines, nitriles, and amides. taylorandfrancis.comnih.gov They also play a role as protecting groups for carbonyls and are key intermediates in the Beckmann rearrangement, a fundamental reaction for the synthesis of lactams. nih.gov
Historical Perspectives on the Discovery and Initial Chemical Investigations of Related Indanone Systems
The study of indanone systems dates back to the early 20th century, with the first publications on the preparation of 1-indanones appearing in the 1920s. nih.gov A foundational synthesis of 1-indanone (B140024) involves the cyclization of phenylpropionic acid. wikipedia.org Early methods often relied on Friedel-Crafts acylation and alkylation reactions to construct the bicyclic indanone core. nih.govresearchgate.net For instance, the reaction of phenylpropionic acid chloride with aluminum chloride in benzene (B151609) was an early successful synthesis of unsubstituted 1-indanone. nih.gov Over the decades, numerous synthetic methodologies have been developed to access a wide array of substituted indanones, reflecting the enduring importance of this structural motif in organic synthesis. nih.govbeilstein-journals.org These methods utilize a variety of starting materials, including carboxylic acids, esters, acid chlorides, and alkynes, and employ various catalytic systems, including transition metals. nih.govrsc.org
Structural Significance of the Indanone Core and Oxime Functionality in Synthetic Strategies
The indanone core, a fused bicyclic system consisting of a benzene ring and a cyclopentanone (B42830) ring, provides a rigid and structurally defined platform for the synthesis of complex molecules. researchgate.netresearchgate.net This scaffold is present in numerous natural products and pharmaceuticals, highlighting its biological relevance. researchgate.netacs.org The reactivity of the indanone core can be strategically manipulated at various positions, including the aromatic ring, the benzylic position, and the carbonyl group, allowing for diverse functionalization.
The oxime functionality (C=N-OH) adds another layer of synthetic versatility to the indanone scaffold. researchgate.netrsc.org Oximes can exist as E and Z isomers, which can influence their reactivity and subsequent transformations. orgsyn.org The N-O bond in oximes can be cleaved under various conditions, leading to the formation of iminyl radicals or other reactive intermediates that can participate in a range of chemical transformations. researchgate.net The oxime group can direct further reactions and is a key participant in rearrangements, cycloadditions, and coupling reactions. researchgate.netrsc.org For example, the Beckmann rearrangement of indanone oximes provides access to important lactam structures. researchgate.net
Overview of Key Research Trajectories for Halogenated Indanone Oximes
Halogenated indanone oximes, such as 5-Chloro-1-indanone (B154136) oxime, represent a specific subclass that has attracted research interest due to the influence of the halogen substituent on the chemical and biological properties of the molecule. The presence of a halogen atom can modulate the electronic properties of the aromatic ring, influencing the reactivity of the entire molecule.
Key research trajectories for halogenated indanone oximes include:
Synthesis of Novel Derivatives: Researchers continuously explore new and efficient methods for the synthesis of halogenated indanones and their corresponding oximes. nih.govbeilstein-journals.org This includes the development of regioselective halogenation techniques and the optimization of cyclization reactions to build the indanone core. d-nb.info
Exploration of Reactivity: The unique reactivity of halogenated indanone oximes is a significant area of investigation. This includes studying their behavior in various organic reactions such as rearrangements, cycloadditions, and metal-catalyzed cross-coupling reactions. researchgate.netrsc.org
Medicinal Chemistry Applications: A primary focus of research is the synthesis and evaluation of halogenated indanone oxime derivatives for their potential pharmacological activities. nih.gov The halogen atom can enhance biological activity or alter the pharmacokinetic profile of a molecule.
Materials Science: The structural and electronic properties of these compounds make them potential candidates for applications in materials science, although this area is less explored compared to their medicinal applications.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2,3-dihydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTIJEKCRQCDEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349758 | |
| Record name | 5-CHLORO-1-INDANONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90537-19-2 | |
| Record name | 5-CHLORO-1-INDANONE OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Chloro 1 Indanone Oxime and Its Precursors
Strategies for the Synthesis of 5-Chloro-1-Indanone (B154136) (Precursor)
The formation of the 5-chloro-1-indanone core is a critical step, and various synthetic routes have been developed to optimize yield, purity, and environmental compatibility. These methods primarily revolve around Friedel-Crafts reactions and subsequent cyclization strategies.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a cornerstone in the synthesis of 5-chloro-1-indanone. A common approach involves the reaction of chlorobenzene (B131634) with 3-chloropropionyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). quora.com This reaction typically proceeds by heating the mixture to facilitate the electrophilic aromatic substitution, followed by an intramolecular Friedel-Crafts alkylation (cyclization) to form the indanone ring. evitachem.com One method describes adding 3-chloropropionyl chloride to a mixture of chlorobenzene and a catalyst system comprising a mixed molten salt (e.g., a combination of potassium chloride, sodium chloride, and aluminum chloride) and a heteropolyacid like SiO₂ loaded phosphotungstic acid. quora.com
Another prominent pathway starts from 3-chlorobenzaldehyde (B42229), which is first reacted with propionic acid or its derivatives to form 3-chlorophenylpropionic acid. ic.ac.ukyoutube.comijprajournal.com This intermediate then undergoes an intramolecular Friedel-Crafts acylation to yield 5-chloro-1-indanone. ic.ac.ukyoutube.comijprajournal.com This cyclization is often catalyzed by strong acids such as concentrated sulfuric acid or Lewis acids like zinc chloride (ZnCl₂) in a suitable solvent like methylene (B1212753) chloride. byjus.comsciencemadness.org The reaction temperature for this acylation step can range from -10 to 80 °C. youtube.comsciencemadness.org
The table below summarizes various Friedel-Crafts acylation approaches for the synthesis of 5-chloro-1-indanone.
| Starting Materials | Catalyst(s) | Solvent(s) | Reaction Conditions | Yield | Reference(s) |
| Chlorobenzene, 3-chloropropionyl chloride | AlCl₃, NaCl, KCl, SiO₂ loaded phosphotungstic acid | Molten salt | Heating, e.g., 130°C | Not specified | quora.com |
| 3-Chlorophenylpropionic acid | Concentrated H₂SO₄ | Not specified | Refluxing at 120°C for 6 hours | 85-89% | khanacademy.org |
| 3-Chlorophenylpropionic acid | Zinc chloride (ZnCl₂) | Methylene chloride | -10 to 80°C | 75.6-79.5% | sciencemadness.org |
| 3-Chlorobenzaldehyde, Propionic acid | Formic acid, Diethylamine (Step 1); Zinc chloride (Step 2) | Methylene chloride (Step 2) | 20-150°C (Step 1); -10 to 80°C (Step 2) | Not specified | ic.ac.ukyoutube.comijprajournal.com |
| 3',4-Dichloropropiophenone | Aluminum chloride | Not specified | 150-180°C | Not specified | google.com |
Cyclization Reactions for Indanone Core Formation
The crucial step in forming the bicyclic indanone structure is the intramolecular cyclization. This is typically an intramolecular Friedel-Crafts reaction, where a phenylpropionic acid or a phenylpropionyl chloride derivative closes to form the five-membered ring.
For instance, 3-chlorophenylpropionic acid can be cyclized using concentrated sulfuric acid at elevated temperatures (e.g., 120°C) to produce 5-chloro-1-indanone in good yields. byjus.com Another method utilizes chlorosulfonic acid as both a solvent and an efficient cyclization reagent for electron-deficient arenes, which can be particularly useful for halogenated substrates. evitachem.com
A different strategy involves the intramolecular cyclization of 1-(4-chlorophenyl)-2-propene-1-one, catalyzed by hydrogen chloride gas at low temperatures (0-5°C) under pressure. google.com This approach is presented as an alternative to high-temperature processes that use aluminum chloride. google.com Similarly, the cyclization of 3,4'-dichloropropiophenone (B1293541) is a key step in another synthetic route, often carried out at high temperatures (above 150°C) in the presence of aluminum chloride. google.comgoogle.com
The table below details different cyclization strategies for forming the 5-chloro-1-indanone core.
| Starting Material | Reagent/Catalyst | Solvent | Key Conditions | Yield | Reference(s) |
| 3-Chlorophenylpropionic acid | Concentrated H₂SO₄ | None | 120°C, 6 hours | 85-89% | khanacademy.org |
| 3-Chlorophenylpropionic acid | Zinc chloride, Malonyl chloride | Methylene chloride | ~2 hours | 75.6-79.5% | sciencemadness.org |
| 1-(4-chlorophenyl)-2-propene-1-one | Hydrogen chloride gas | Toluene (B28343) | 0-5°C, 0.2-0.25 MPa | 95.1% | ic.ac.uk |
| 3,4'-Dichloropropiophenone | Aluminum chloride | None | 150-180°C | Not specified | google.com |
| 3-Arylpropionic acids | Tb(OTf)₃ | None | 250°C | Up to 74% | organic-chemistry.org |
Evaluation of Novel Catalytic Systems in Precursor Synthesis
Metal triflates, such as terbium(III) triflate (Tb(OTf)₃), have been investigated as catalysts for the cyclization of 3-arylpropionic acids at high temperatures, offering good yields. organic-chemistry.org Another innovative approach employs a catalyst system of mixed molten salts (KCl, NaCl, AlCl₃) and a heteropolyacid (SiO₂ loaded phosphotungstic acid) for the reaction between chlorobenzene and 3-chloropropionyl chloride. quora.com This method aims to simplify the process and reduce pollution. quora.com
Green Chemistry Principles Applied to Indanone Precursor Synthesis
Efforts to develop more environmentally friendly synthetic routes for 5-chloro-1-indanone are ongoing. One approach focuses on avoiding strong acids and minimizing wastewater. khanacademy.org A patented method highlights a synthesis starting from 3-chlorobenzaldehyde and propionic acid, which is described as being simple, easy to scale up, and avoiding the environmental pollution caused by strong acids and large amounts of wastewater associated with other methods. sciencemadness.org
Another "green" approach involves a one-step synthesis from 3-chloropropionyl chloride and chlorobenzene using a recyclable strong acid macroporous resin as a catalyst and perfluoro tert-butyl alcohol as a recyclable solvent. asianpubs.org This method is promoted as being environmentally friendly, with a simple process, high yield, and low cost. asianpubs.org The use of hydrogen chloride gas as a catalyst for the cyclization of 1-(4-chlorophenyl)-2-propene-1-one is also presented as a greener alternative to traditional high-temperature methods that use stoichiometric amounts of aluminum chloride, as it generates only a small amount of acid-base neutralization wastewater. google.com
Methodologies for Oxime Formation from 5-Chloro-1-Indanone
The conversion of the ketone functional group in 5-chloro-1-indanone to an oxime is a standard chemical transformation.
Conventional Oxime Synthesis Protocols
The most common method for preparing oximes is the reaction of a ketone or aldehyde with hydroxylamine (B1172632) (NH₂OH) or its salt, typically hydroxylamine hydrochloride (NH₂OH·HCl). byjus.comresearchgate.net This reaction is generally carried out in a weakly acidic medium. byjus.com The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=NOH group of the oxime. youtube.com
A typical procedure involves refluxing the ketone with hydroxylamine hydrochloride in a solvent like ethanol, often in the presence of a base such as pyridine (B92270) or sodium carbonate to neutralize the liberated HCl. researchgate.net The pH of the reaction is a critical factor, with the optimal rate of oxime formation often occurring in the pH range of 4-6. sciencemadness.org Using a buffer, such as sodium acetate (B1210297), can help maintain the desired pH. sciencemadness.org
For the synthesis of 5-chloro-1-indanone oxime specifically, a patent describes a process where 5-chloro-1-indanone is reacted in methanol (B129727), although further details on the specific hydroxylamine source and other reagents are limited in the provided abstract. asianpubs.org
The table below outlines a general conventional protocol for oxime synthesis.
| Reactants | Reagents/Catalysts | Solvent | Key Conditions | Reference(s) |
| Ketone/Aldehyde, Hydroxylamine hydrochloride | Base (e.g., Pyridine, Sodium Carbonate) | Ethanol, Methanol | Refluxing, pH 4-6 | sciencemadness.orgresearchgate.net |
| Aldehyde/Ketone, Hydroxylamine hydrochloride | Bismuth(III) oxide (Bi₂O₃) | Solvent-free | Grinding at room temperature | nih.gov |
| 3-Chlorobenzaldehyde, Hydroxylamine hydrochloride | Sodium carbonate | Solvent-free | Grinding at room temperature for 2 min | asianpubs.org |
Optimization of Reaction Conditions for Enhanced Yield and Purity
The synthesis of this compound is typically achieved through the reaction of its corresponding ketone precursor, 5-chloro-1-indanone, with a hydroxylamine salt. The optimization of this process involves careful selection of reagents, solvents, and reaction conditions to achieve high conversion and facilitate product isolation with high purity.
A documented method for the preparation of this compound involves the reaction of 5-chloro-1-indanone with hydroxylamine hydrochloride. google.com In this procedure, sodium acetate is used as a base to liberate free hydroxylamine in situ. The reaction is conducted in methanol under reflux conditions for approximately two hours. google.com Following the reaction, the product is precipitated by adding water to the cooled reaction mixture, which allows for isolation via filtration. This straightforward workup procedure contributes to the efficiency of the method, reportedly yielding a high purity product. google.com One specific instance of this synthesis reported a yield of 93.2%. google.com
The quality and yield of the final oxime product are intrinsically linked to the purity of the 5-chloro-1-indanone precursor. Optimized syntheses of this precursor have been developed to avoid hazardous reagents and minimize waste. One such approach involves the Friedel-Crafts acylation of a 3-chlorophenylpropionic acid derivative using zinc chloride as a catalyst in methylene chloride. chemicalbook.comgoogle.com Another efficient, high-yield method starts from 1-(4-chlorophenyl)-2-propene-1-one, which undergoes cyclization in toluene with hydrogen chloride gas at low temperatures to produce 5-chloro-1-indanone with a purity of 98.4% and a yield of 95.1%. chemicalbook.com
General principles of reaction optimization, such as those applied to structurally related indanones, are highly relevant. For example, in the synthesis of 5-chloro-2-methoxycarbonyl-1-indanone, researchers found that adjusting the ratio of dimethylformamide (DMF) to dimethyl carbonate (DMC) to 1:1 and optimizing the quantity of sodium hydride to 1.2 equivalents resulted in an improved yield of 88% under mild conditions. asianpubs.org Such strategies, involving the fine-tuning of solvent systems and reagent stoichiometry, are key to enhancing the yield and purity of this compound.
Table 1: Exemplary Synthesis Protocol for this compound This table is interactive. Users can sort the columns by clicking on the headers.
| Reactant 1 | Reactant 2 | Base | Solvent | Condition | Reported Yield | Reference |
|---|
Investigation of Stereoselective Oxime Formation (if applicable to E/Z isomerism)
The reaction of an unsymmetrical ketone like 5-chloro-1-indanone with hydroxylamine can result in the formation of two geometric isomers, designated as (E) and (Z) isomers. The hydroxyl group of the oxime can be oriented either syn or anti to different substituents on the carbon atom, leading to these distinct stereoisomers. The control and characterization of this isomerism are crucial, as the E/Z configuration can significantly influence the reactivity and stereochemical outcome of subsequent chemical transformations. uc.pt
While specific studies on the stereoselective formation of this compound are not extensively detailed in the provided search results, the behavior of the parent compound, 1-indanone (B140024) oxime, provides a strong precedent. For 1-indanone oxime, both (E) and (Z) isomers have been successfully separated and characterized. orgsyn.org The isomers exhibit distinct physical and spectroscopic properties, allowing for their differentiation and isolation by techniques such as preparative thin-layer chromatography (TLC). orgsyn.org
The ability to control or separate these isomers is synthetically valuable. For instance, the enantioselectivity of oxime reduction to form chiral amines can be highly dependent on the starting oxime's E/Z configuration. uc.pt A general and effective method for stereoselective control involves the isomerization of a mixture of E and Z isomers to favor the more stable E isomer. google.com This can be achieved by treating a solution of the oxime mixture in an organic solvent with an anhydrous protic acid, such as hydrogen chloride, or a Lewis acid. google.com This treatment often leads to the selective precipitation of the E isomer as an immonium salt, which can then be neutralized to yield the pure E-oxime. google.com This technique has been successfully applied to structurally related aryl alkyl ketoximes, including an indanyl ketoxime, to produce the E isomer in greater than 98% purity. google.com
Table 2: Physicochemical Properties of (E) and (Z) Isomers of 1-Indanone Oxime (Model Compound) This table is interactive. Users can sort the columns by clicking on the headers.
| Isomer | Melting Point (°C) | Rf Value (hexanes/ethyl acetate = 3:1) | Reference |
|---|---|---|---|
| (E)-1-Indanone oxime | 146.5-150.0 | 0.33 | orgsyn.org |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1 Indanone Oxime
Transformations Involving the Oxime Functionality
The oxime group of 5-chloro-1-indanone (B154136) oxime is a versatile functional handle that allows for a variety of chemical transformations, leading to structurally diverse products. The electron-withdrawing nature of the chlorine atom at the 5-position of the indanone ring system plays a crucial role in influencing the reactivity and regioselectivity of these reactions.
Beckmann Rearrangement and Related Rearrangement Pathways
The Beckmann rearrangement, a classic acid-catalyzed conversion of oximes to amides, has been a subject of extensive study. wikipedia.orgorganic-chemistry.org In the case of cyclic oximes like 5-chloro-1-indanone oxime, this rearrangement yields lactams, which are valuable structural motifs in medicinal chemistry and materials science. wikipedia.org
The outcome of the Beckmann rearrangement of indanone oximes is highly dependent on the choice of catalyst and reaction conditions. nih.gov While traditional methods often employ strong protic acids like sulfuric acid or polyphosphoric acid (PPA), research has shown that Lewis acids and other reagents can offer improved efficiency and milder reaction conditions. wikipedia.orgnih.govjocpr.com
A study focusing on the Beckmann rearrangement of indanone oxime revealed that a combination of a common Lewis acid catalyst with methanesulfonyl chloride (MsCl) demonstrated increased efficiency compared to classical phosphorus-based methods like PPA and Eaton's reagent. nih.gov This newer protocol proved to be particularly effective for the rearrangement of indanone oximes. nih.gov The use of cyanuric chloride in conjunction with zinc chloride as a co-catalyst has also been reported to facilitate a catalytic Beckmann rearrangement. wikipedia.org
Table 1: Influence of Catalysts on Beckmann Rearrangement
| Catalyst System | Reactant | Product | Key Findings |
|---|---|---|---|
| Lewis Acid / MsCl | Indanone oxime | Lactam | Increased efficiency over classical phosphorus-based methods. nih.gov |
| Cyanuric chloride / ZnCl₂ | Cyclododecanone oxime | Corresponding lactam | Enables a catalytic rearrangement process. wikipedia.org |
| Polyphosphoric acid (PPA) | Indanone oxime | Lactam | A classical but often harsh method. nih.gov |
| Eaton's Reagent | Indanone oxime | Lactam | Another classical phosphorus-based method. nih.gov |
The "normal" Beckmann rearrangement proceeds through a stereospecific mechanism where the group anti-periplanar to the leaving group on the oxime nitrogen migrates. wikipedia.orgechemi.com This process involves the protonation of the oxime hydroxyl group, followed by a concerted migration of the anti-substituent and expulsion of water to form a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide or lactam. masterorganicchemistry.com
However, under certain conditions, an "abnormal" Beckmann rearrangement, also known as Beckmann fragmentation, can occur. echemi.comstackexchange.com This alternative pathway is favored when the carbon atom alpha to the oxime can stabilize a positive charge. echemi.comstackexchange.com In such cases, a carbocation intermediate is formed, which then undergoes heterolytic fragmentation of the carbon-carbon bond anti to the leaving group, ultimately yielding a nitrile. echemi.comstackexchange.com The choice between the normal and abnormal pathways is dictated by the substrate's structure and the reaction conditions. echemi.com For instance, the presence of a carbocation-stabilizing group at the α-position of the oxime can promote fragmentation. echemi.com
Attempted Beckmann rearrangement of 6-methoxyindanone oximes under conventional conditions has been reported to yield unexpected products, including a 2-sulfonyloxyindanone and a dimeric product, highlighting the potential for complex reaction pathways. nih.gov Furthermore, nucleophile-intercepted Beckmann fragmentations of indoline (B122111) oximes promoted by MsCl have been observed to produce cyano chlorides, suggesting the involvement of an aziridinium (B1262131) intermediate. researchgate.net
Reduction Reactions to Amines and Hydroxylamines
The reduction of the oxime functionality in this compound offers a direct route to valuable amino and hydroxylamino derivatives. The selective synthesis of either the amine or the hydroxylamine (B1172632) presents a significant challenge due to the need to control the cleavage of the N-O bond. uc.pt
Catalytic hydrogenation is a widely employed method for the reduction of oximes. mdpi.com The choice of metal catalyst is crucial in determining the reaction's outcome. For the hydrogenation of 2-indanone (B58226) oxime, a structurally related compound, both Pd/C and Pt/C catalysts have been investigated. mdpi.com
Specifically, the use of a Pd/C catalyst in the presence of glacial acetic acid and concentrated sulfuric acid resulted in a high yield of the corresponding amine, 2-aminoindane. mdpi.com In contrast, employing a 5% Pt/C catalyst under the same conditions led to the formation of the hydroxylamine. mdpi.com This demonstrates the significant influence of the metal in directing the selectivity of the reduction.
Raney nickel (Raney Ni) has also been shown to be an effective catalyst for the hydrogenation of 2-indanone oxime to 2-aminoindan, achieving a high yield under basic conditions. mdpi.com
Table 2: Catalytic Hydrogenation of Indanone Oxime Derivatives
| Catalyst | Substrate | Product(s) | Key Conditions |
|---|---|---|---|
| Pd/C | 2-Indanone oxime | 2-Aminoindane | Glacial AcOH, conc. H₂SO₄ |
| 5% Pt/C | 2-Indanone oxime | 2-Indanone hydroxylamine | Glacial AcOH, conc. H₂SO₄ |
| Raney Ni | 2-Indanone oxime | 2-Aminoindan | Basic conditions |
Achieving selective reduction of oximes to either amines or hydroxylamines is a key area of research. uc.pt The challenge lies in preventing the over-reduction of the hydroxylamine intermediate to the amine. uc.pt
One approach to selectively obtain hydroxylamines involves the asymmetric hydrogenation of oximes using specific catalyst systems. For example, an iridium complex has been successfully used for the acid-mediated asymmetric hydrogenation of (E)-oximes to yield chiral hydroxylamines in good yields and enantiomeric excesses. uc.pt
For the selective reduction to amines, various reagent systems have been developed. For instance, sodium borohydride (B1222165) in the presence of nano copper and charcoal has been reported as an efficient protocol for the reduction of oximes to amines in high yields. shirazu.ac.ir This method offers an alternative to catalytic hydrogenation and can be performed under reflux conditions in ethanol. shirazu.ac.ir
The development of these selective methodologies is crucial for accessing specific target molecules for various applications.
Nucleophilic Addition Reactions to the Oxime Group
The carbon-nitrogen double bond of the oxime group in this compound is susceptible to nucleophilic addition. A primary example of this reactivity is the reduction of the oxime to the corresponding primary amine. This transformation is a cornerstone in the synthesis of amino-indane derivatives. For instance, this compound can be reduced to 5-chloro-1-aminoindane. A mild and scalable method for this reduction utilizes sodium borohydride in the presence of molybdenum trioxide (MoO₃) under controlled temperature conditions, yielding 5-chloro-1H-indene, which implies an initial reduction followed by elimination. Catalytic hydrogenation over palladium or platinum catalysts is also a common method for the reduction of indanone oximes to the corresponding amines or hydroxylamines, depending on the reaction conditions. researchgate.net
Mechanistic studies, particularly computational investigations using Density Functional Theory (DFT), have explored the intricacies of nucleophilic addition to oximes. These studies suggest that the reaction may not proceed via a simple direct addition. Instead, a pathway involving the less stable but more reactive nitrone tautomer can be predominant. rsc.orgcsic.es This isomerization to the nitrone is proposed to occur via a bimolecular process involving two oxime molecules, which then facilitates the nucleophilic attack. rsc.org While this has been evidenced for arylamidoximes, it provides a crucial mechanistic framework for understanding the reactivity of related oximes like this compound. rsc.orgcsic.es
Reactions with Electrophiles at the Oxime Nitrogen or Oxygen
The oxime group possesses two nucleophilic centers: the nitrogen and the oxygen atoms, both of which can react with electrophiles. Reaction at the oxygen atom is particularly significant as it initiates the well-known Beckmann rearrangement. This rearrangement converts the ketoxime into a substituted amide or lactam. wikipedia.org For this compound, this acid-catalyzed reaction is expected to produce a ring-expanded lactam, specifically a dihydrocarbostyril derivative. The reaction proceeds by activation of the hydroxyl group by an acid (e.g., sulfuric acid, polyphosphoric acid) or an acylating agent (e.g., tosyl chloride), transforming it into a good leaving group. wikipedia.orgorganic-chemistry.org This is followed by a stereospecific migration of the group anti to the leaving group on the nitrogen. wikipedia.org In the case of this compound, the migrating group would be the aryl portion of the indanone core, leading to the formation of a 7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. However, under certain conditions, the Beckmann rearrangement of indanone oximes can yield unexpected products, such as 2-sulfonyloxyindanones or dimeric structures, indicating a complex reaction landscape sensitive to the specific reagents and substrates used. nih.gov Mechanistic considerations for the Beckmann rearrangement of indanone oximes using aluminum chloride have also been explored. acs.orgscispace.com
Beyond rearrangement, the oxime oxygen can undergo O-alkylation and O-arylation reactions. These reactions typically proceed by deprotonating the oxime with a base, followed by nucleophilic attack on an alkyl or aryl halide to form oxime ethers. scispace.com Catalytic methods have been developed for the direct O-alkylation of oximes with alcohols using heteropolyacids in green solvents like dimethyl carbonate. rsc.org Palladium-catalyzed methods also allow for the O-arylation of hydroxylamine equivalents, providing a route to O-aryl oxime ethers. organic-chemistry.org These reactions on this compound would yield various O-substituted derivatives, which are valuable for further synthetic transformations or for tuning the molecule's biological properties.
Reactivity at the Indanone Core of this compound
Electrophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring
The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the chloro substituent and the protonated oxime group (under acidic conditions). The chloro group is an ortho, para-director, while the C1-substituent (the oxime attached to the cyclopentane (B165970) ring) acts as a meta-director.
The directing effects are as follows:
Chloro group (at C5): Directs incoming electrophiles to positions C4 (ortho) and C6 (ortho).
Indanone-oxime core (at C4a-C7a junction): Deactivates the ring and directs incoming electrophiles to C7 and C5, which are meta to the points of attachment.
Functionalization at the Cyclopentanone (B42830) Moiety
The cyclopentanone portion of the indanone core, specifically the methylene (B1212753) group at the C2 position (α to the oxime), is a key site for functionalization. The protons at this position are acidic and can be removed by a base to form an enolate-like anion. This anion can then be reacted with various electrophiles.
A significant reaction at this position is nitrosation. The direct reaction of 1-indanones with reagents like n-butylnitrite leads to the formation of 2-hydroxyimino-1-indanones (keto-oximes). nih.gov This method has been used in the synthesis of 2-amino substituted 1-indanones, which are of interest as β2-adrenergic agonists, following a subsequent reduction step. nih.gov
Further functionalization can be achieved through alkylation. Base-mediated cyclization of appropriate precursors can generate the 1-indanone (B140024) anion α to the carbonyl, which can then be alkylated to introduce substituents at the C2 position. nih.gov While this is typically performed on the ketone, similar chemistry could potentially be applied to the oxime, although the acidity of the α-protons may be altered.
Annulation Reactions for Fused and Spirocyclic Frameworks
The rigid bicyclic structure of this compound makes it an excellent scaffold for constructing more complex molecular architectures, including fused and spirocyclic systems. The oxime functionality itself can participate directly in annulation reactions.
A notable example is the iron-catalyzed [3+2] annulation of O-acyl oximes with 2-hydroxy-1-naphthoates. acs.org In this redox-neutral process, an iminyl radical is generated from the oxime derivative, which then undergoes a C-N radical coupling and subsequent condensation to yield complex fused heterocyclic systems like benzo[g]indoles. acs.org This demonstrates the utility of the oxime group as an active participant in building fused frameworks.
Furthermore, the parent ketone, 5-chloro-1-indanone, is a common starting material for synthesizing spirocycles. wikipedia.org For example, N-heterocyclic carbene-catalyzed reactions with phthalaldehydes can produce polyhydroxylated spiro- or fused 1-indanones. beilstein-journals.org Another approach involves the dianion alkylation of oxindoles with bis(2-chloroethyl)amines to create spirocyclic oxindoles. mdpi.com These strategies, while starting from related ketones or indane derivatives, highlight the potential of the indanone core as a foundation for building spiro- and fused-ring systems, a potential that extends to its oxime derivative.
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic investigations provide profound insights into the reaction mechanisms and reactivity of this compound and its derivatives. A detailed study was conducted on the reactions of O-(2,4-dinitrophenyl)indanone oxime, a close analogue, with various amine nucleophiles in acetonitrile. niscpr.res.in The study revealed that the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine displaces the indanone oximate group from the dinitrophenyl ring.
The table below summarizes the kinetic data obtained for these reactions at 35 °C. niscpr.res.in
| Amine | [Amine] (mol dm⁻³) | 10⁵ k_obs (s⁻¹) | 10² k_A (dm³ mol⁻¹ s⁻¹) | 10² k_B (dm⁶ mol⁻² s⁻¹) |
|---|---|---|---|---|
| Cyclohexylamine (CHA) | 1.0 | 2.09 | 2.08 | N/A |
| 2.0 | 4.18 | |||
| 3.0 | 6.27 | |||
| 4.0 | 8.36 | |||
| Ethanolamine (ETA) | 1.0 | 1.61 | 1.60 | N/A |
| 2.0 | 3.22 | |||
| 3.0 | 4.83 | |||
| 4.0 | 6.44 | |||
| Piperidine (PIP) | 1.0 | 1.30 | N/A | 1.30 |
| 2.0 | 5.20 | |||
| 3.0 | 11.70 | |||
| 4.0 | 20.80 |
kobs = observed pseudo-first-order rate constant; kA = second-order rate constant; kB = third-order rate constant (base-catalyzed).
These kinetic results underscore the influence of the nucleophile's structure and basicity on the reaction mechanism. niscpr.res.in Furthermore, kinetic studies of the Beckmann rearrangement of indanone oximes have provided mechanistic insights, helping to elucidate the factors that control product distribution, such as the formation of unexpected side products under certain conditions. nih.govacs.org
Derivatization and Analog Development from 5 Chloro 1 Indanone Oxime
Synthesis of Substituted Indanone Oxime Derivatives
The synthesis of substituted derivatives of 5-chloro-1-indanone (B154136) oxime is typically achieved through a two-step process: first, the regioselective functionalization of the parent ketone, 5-chloro-1-indanone, followed by the oximation of the newly formed ketone. This approach allows for the introduction of a variety of substituents at specific positions on the indanone framework.
The initial functionalization of 5-chloro-1-indanone can be performed at several positions. For instance, the α-position to the carbonyl group (C-2) can be acylated. An improved method for the synthesis of 5-chloro-2-methoxycarbonyl-1-indanone involves the reaction of 5-chloro-1-indanone with dimethyl carbonate using sodium hydride as a base, achieving high yields. asianpubs.org Functionalization at the C-3 position has also been demonstrated, such as in the synthesis of 5-chloro-3-hydroxy-2,3-dihydro-1H-inden-1-one via copper-catalyzed intramolecular annulation reactions. acs.org
Once the desired substituted indanone is prepared, it is converted to the corresponding oxime. The standard procedure for this transformation involves reacting the ketone with hydroxylamine (B1172632) hydrochloride in a suitable solvent, often with a base like pyridine (B92270) to neutralize the liberated HCl. orgsyn.org This reaction is generally high-yielding and proceeds under mild conditions. orgsyn.org
| Precursor Compound | Position of Substitution | Reagents for Substitution | Resulting Substituted Indanone | Oximation Reagents | Final Oxime Derivative |
| 5-Chloro-1-indanone | C-2 | Dimethyl carbonate, NaH | 5-Chloro-2-methoxycarbonyl-1-indanone asianpubs.org | NH₂OH·HCl, Pyridine | 5-Chloro-2-methoxycarbonyl-1-indanone oxime |
| 2-Bromo-2-(4-chlorophenyl)acetyl chloride | C-3 | Cu Catalyst (intramolecular annulation) | 5-Chloro-3-hydroxy-1-indanone acs.org | NH₂OH·HCl, Pyridine | 5-Chloro-3-hydroxy-1-indanone oxime |
| m-Chlorocinnamic acid | Benzene (B151609) Ring | Pd/C, H₂; SOCl₂; AlCl₃ | 5-Chloro-1-indanone | NH₂OH·HCl, Pyridine | 5-Chloro-1-indanone oxime patsnap.com |
Transformations of the Oxime Functionality into Diverse Nitrogen-Containing Groups
The oxime group in this compound is a rich hub of chemical reactivity, enabling its conversion into a variety of other nitrogen-containing functional groups. These transformations are fundamental for creating diverse molecular libraries from a single precursor.
Reduction to Amines and Hydroxylamines: The reduction of oximes can yield either primary amines or hydroxylamines, depending on the reagents and conditions. Catalytic hydrogenation is a common method, though it often leads to the complete reduction and cleavage of the N-O bond to form a primary amine. For example, hydrogenolysis of an O-methyloxime in the presence of Pearlman's catalyst (Pd(OH)₂/C) yields the corresponding primary amine. uc.pt The selective reduction to a hydroxylamine is more challenging due to the weak N-O bond. nih.gov However, specific catalytic systems, such as those using iridium complexes in the presence of an acid, have been developed for the asymmetric hydrogenation of oximes to chiral hydroxylamines. uc.ptnih.gov
Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, wherein they rearrange to form amides (or lactams in the case of cyclic oximes). orgsyn.org This acid-catalyzed reaction provides a pathway to expand the five-membered ring of the indanone system into a six-membered nitrogen-containing heterocycle, a dihydroquinolinone derivative. The stereochemistry (E/Z) of the oxime is critical, as it dictates which carbon atom migrates, thereby determining the structure of the resulting lactam. orgsyn.org
Reductive Ring Expansion and Elimination: More complex transformations involving both reduction and rearrangement have been reported. The treatment of 1-indanone (B140024) oxime (the non-chlorinated analog) with a reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to a ring expansion, yielding tetrahydroquinoline. orgsyn.org In another distinct transformation, the reduction of this compound using sodium borohydride (B1222165) in the presence of molybdenum trioxide (MoO₃) results in the elimination of the nitrogen moiety to form 5-chloro-1H-indene.
| Starting Material | Reagents/Conditions | Transformation | Product |
| This compound | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Reduction / N-O Bond Cleavage | 5-Chloro-2,3-dihydro-1H-inden-1-amine |
| This compound | Iridium Catalyst, H₂, Acid | Selective Reduction | N-(5-Chloro-2,3-dihydro-1H-inden-1-yl)hydroxylamine |
| This compound | Acid Catalyst (e.g., H₂SO₄, PPA) | Beckmann Rearrangement | 6-Chloro-3,4-dihydroquinolin-2(1H)-one |
| This compound | DIBAL-H | Reductive Ring Expansion | 6-Chloro-1,2,3,4-tetrahydroquinoline orgsyn.org |
| This compound | NaBH₄, MoO₃ | Reductive Elimination | 5-Chloro-1H-indene |
Regioselective Functionalization of the Indanone Ring System
Achieving regioselectivity in the functionalization of the indanone ring is crucial for the synthesis of precisely structured analogs. Reactions can be directed to the activated α-carbon (C-2), the benzylic position (C-3), or the aromatic ring. These functionalized ketones are direct precursors to the corresponding oximes.
Functionalization at C-2: The carbon atom adjacent to the carbonyl group (C-2) is readily deprotonated to form an enolate, which can then react with various electrophiles. A key example is the carboxylation reaction using dimethyl carbonate in the presence of a strong base like sodium hydride (NaH) to install a methoxycarbonyl group, producing 5-chloro-2-methoxycarbonyl-1-indanone with a reported yield of 88%. asianpubs.org
Functionalization at C-3: While less common, the C-3 position can also be functionalized. For example, 5-chloro-3-hydroxy-1-indanone has been synthesized through a copper-catalyzed intramolecular annulation of a 2-bromo-2-arylacetyl chloride derivative, demonstrating that the benzylic C-H bond can be targeted for oxidation. acs.org
Functionalization of the Aromatic Ring: The benzene portion of the indanone system can undergo electrophilic aromatic substitution. The directing effects of the existing chloro-substituent (ortho-, para-directing) and the deactivating, meta-directing effect of the carbonyl-fused ring system will influence the position of new substituents like nitro or additional halogen groups.
| Target Position | Reaction Type | Reagents | Product (Indanone Precursor) | Source |
| C-2 | Carboxylation | NaH, Dimethyl Carbonate | 5-Chloro-2-methoxycarbonyl-1-indanone | asianpubs.org |
| C-3 | Hydroxylation | Cu-Catalyzed Intramolecular Annulation | 5-Chloro-3-hydroxy-1-indanone | acs.org |
| Aromatic Ring (C-4, C-6) | Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Nitrated 5-chloro-1-indanone derivatives | N/A |
Design and Synthesis of Bridged and Polycyclic Analogs
The indanone framework is a valuable building block for constructing more complex, three-dimensional structures such as bridged and polycyclic ring systems. These syntheses represent a significant step up in molecular complexity and often require multi-step, strategic approaches where the indanone derivative is an early-stage intermediate.
One advanced strategy involves transition-metal-catalyzed "cut-and-sew" reactions, where a strained ring in a precursor is opened (the "cut") and then re-closed in a new way (the "sew") to form intricate scaffolds. acs.org For example, rhodium-catalyzed reactions of related benzocyclobutenones with unsaturated partners can generate various fused and bridged ring systems. acs.org While not demonstrated directly on this compound, these methods provide a blueprint for how its parent ketone could be used.
Another conceptual approach is to use intramolecular reactions. By installing appropriate functional groups onto the indanone skeleton, subsequent ring-closing reactions can be triggered. For instance, an intramolecular Diels-Alder reaction could be designed from a derivative bearing a diene on one part of the molecule and a dienophile on another, leading to a bridged system. Similarly, intramolecular alkylations or cyclopropanations are powerful tools for building polycyclic frameworks.
| Synthetic Strategy | Conceptual Precursor | Potential Ring System | Key Features |
| Intramolecular Diels-Alder | Indanone with tethered diene and dienophile | Bridged polycyclic | Forms multiple rings in one step |
| Transition-Metal-Catalyzed Annulation | 5-Chloro-1-indanone and an alkyne | Fused polycyclic | C-C bond activation and formation acs.org |
| Intramolecular Alkylation/Acylation | Indanone with a tethered nucleophile/electrophile | Fused or spirocyclic | Forms new rings via cyclization |
| Bridgehead Functionalization | A pre-formed bicyclic indanone derivative | Substituted bridged system | Allows modification of complex scaffolds researchgate.net |
Development of Conjugated Systems and Extended Frameworks
The this compound structure can be elaborated into larger conjugated systems and extended frameworks, which are of interest in materials science for their potential electronic and optical properties.
Extension via Cross-Coupling: The chlorine atom on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions. Under conditions such as those for Suzuki, Stille, or Heck reactions, the chloro-group can be coupled with various partners (boronic acids, organostannanes, alkenes) to attach new aryl, vinyl, or other unsaturated groups. This extends the π-conjugated system of the molecule. The oxime functionality can be compatible with these conditions, or it can be protected and deprotected as needed.
Formation of Extended Aromatic Systems: Indanones are known intermediates in the synthesis of some polycyclic aromatic hydrocarbons (PAHs). beilstein-journals.org Synthetic methodologies exist where 1-indanones, after transformation into suitable intermediates, undergo cyclization and aromatization steps to build larger, fully aromatic frameworks. beilstein-journals.org Applying this logic, 5-chloro-1-indanone could be a precursor to chlorinated PAHs.
Polymerization: By creating a bifunctional monomer from this compound (for example, by converting the chloro-group to another reactive site like a boronic ester), polymerization reactions could be envisaged. Step-growth polymerization via repetitive cross-coupling reactions could lead to conjugated polymers where the indanone oxime unit is a recurring feature in the polymer backbone.
| Development Strategy | Method | Resulting Structure Type |
| π-System Extension | Suzuki or Heck cross-coupling at the C-5 position | Biaryl or stilbene-like indanone derivatives |
| Aromatization/Cyclization | Friedel-Crafts type cyclizations of elaborated indanones | Fused Polycyclic Aromatic Hydrocarbons (PAHs) beilstein-journals.org |
| Polymer Synthesis | Step-growth polymerization of a difunctional monomer | Conjugated polymers |
Applications of 5 Chloro 1 Indanone Oxime in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block
5-Chloro-1-indanone (B154136) oxime and its ketone precursor are recognized as valuable building blocks, primarily due to the reactive handles they possess—the ketone/oxime functionality and the activated aromatic ring. The synthesis of the parent ketone, 5-chloro-1-indanone, is well-established, ensuring its availability for further transformations. Common synthetic strategies involve intramolecular Friedel-Crafts reactions, which have been optimized over the years for improved yields and environmental compatibility. google.com
One of the most prominent applications of this scaffold is as a key intermediate in the total synthesis of the oxadiazine insecticide, indoxacarb (B177179). asianpubs.org In this context, 5-chloro-1-indanone is first converted to 5-chloro-2-methoxycarbonyl-1-indanone. asianpubs.org This subsequent transformation underscores the utility of the 5-chloro-1-indanone core as a foundational structure that can be readily elaborated. The conversion to its oxime, achieved through reaction with hydroxylamine (B1172632), further diversifies its synthetic potential. evitachem.com
The synthesis of the core structure, 5-chloro-1-indanone, can be achieved through various reported methods, highlighting its accessibility for synthetic chemists.
Table 1: Selected Synthetic Routes for 5-Chloro-1-indanone
| Starting Material(s) | Catalyst/Reagents | Key Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 3-Chlorobenzaldehyde (B42229), Propionic Acid | Formic acid, Diethylamine, then ZnCl₂, Malonyl chloride | Friedel-Crafts Acylation | 79.5% | google.com |
| Chlorobenzene (B131634), 3-Chloropropionyl chloride | Aluminum trichloride | Friedel-Crafts Acylation/Cyclization | ~85% | patsnap.com |
| 3',4'-Dichloropropiophenone | Aluminum trichloride | Intramolecular Cyclization | Up to 92.4% | google.com |
| 1-(4-chlorophenyl)-2-propene-1-one | Hydrogen chloride | Cyclization | 95.1% | chemicalbook.com |
This table is generated based on data from the cited research articles.
Role in the Synthesis of Complex Natural Product Scaffolds
While direct applications of 5-Chloro-1-indanone oxime in the total synthesis of specific natural products are not extensively detailed, the broader 1-indanone (B140024) scaffold is a well-established framework in natural product synthesis. nih.govresearchgate.net The structural rigidity and functional handles of indanones make them ideal starting points for building complex polycyclic systems.
For instance, substituted 1-indanones serve as crucial intermediates in the synthesis of kinamycin derivatives. nih.gov Similarly, the 1-indanone framework has been employed as a precursor for the synthesis of complex fluorinated polyaromatic hydrocarbons (PAHs), demonstrating its utility in constructing larger, intricate aromatic systems. researchgate.net The principles used in these syntheses are applicable to the 5-chloro substituted variant, allowing for the introduction of a chlorine atom at a specific position on the aromatic ring, which can be a strategic element in the design of natural product analogues. The synthesis of flavonoid analogues as scaffolds for creating natural product-based libraries further illustrates the importance of such core structures in medicinal chemistry and drug discovery. nih.gov
Employment in Cascade Reactions and Multicomponent Processes
Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for increasing molecular complexity in a single synthetic operation, enhancing atom economy and reducing waste. wikipedia.org The 1-indanone scaffold itself is often the product of elegant cascade processes.
A notable example is the stereoselective, catalytic, tandem transformation of α,β-unsaturated arylketones into fluorine-containing 1-indanone derivatives. beilstein-journals.org This process proceeds through a Nazarov cyclization followed by an electrophilic fluorination, constructing the functionalized indanone core in a highly efficient manner. beilstein-journals.org Another approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl (B1604629) Meldrum's acid derivatives, which provides an expedient and efficient route to 2-substituted 1-indanones. orgsyn.org These examples, while not starting from this compound, highlight that the formation of the core indanone structure benefits significantly from cascade reaction strategies, which are central to modern synthetic efficiency. wikipedia.org
Precursor for Advanced Heterocyclic Compounds
The transformation of the 5-chloro-1-indanone framework into advanced heterocyclic systems is one of its most significant applications. The synthesis of the insecticide indoxacarb serves as a prime example, where the indanone moiety is ultimately converted into a complex structure containing an oxadiazine ring. asianpubs.org The oxadiazine heterocycle is crucial for the compound's activity, and its construction relies on the pre-functionalized 5-chloro-1-indanone core. asianpubs.org
Beyond this specific case, the 1-indanone scaffold is a versatile precursor for a variety of heterocyclic structures. For example, research has demonstrated the synthesis of indane 2-imidazole derivatives from 1-indanone precursors. nih.gov The reactivity of the ketone and the adjacent methylene (B1212753) group allows for condensation and cyclization reactions with various reagents to form a diverse array of fused and spiro-heterocyclic systems. The 1,2-oxazine scaffold, a related heterocyclic system, is also a target in natural product synthesis, further emphasizing the importance of precursors that can lead to N-O bond-containing rings. rsc.org
Strategic Intermediate in the Construction of Chiral Architectures
The development of asymmetric methodologies to control the stereochemistry of molecules is a cornerstone of modern synthesis. The 5-chloro-1-indanone scaffold serves as a strategic intermediate in the construction of chiral molecules, where stereocenters are introduced in subsequent steps.
A key example is the asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone, a direct derivative of 5-chloro-1-indanone. Using the chiral catalyst cinchonine (B1669041) and cumyl hydroperoxide as the oxidant, this reaction yields enantiomerically enriched hydroxylated indanones. This method demonstrates how the prochiral nature of the indanone derivative can be exploited to generate specific stereoisomers.
Theoretical and Computational Chemistry Studies of 5 Chloro 1 Indanone Oxime
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation, providing insights into the electronic structure and the nature of chemical bonds. For 5-Chloro-1-indanone (B154136) oxime, these calculations would reveal the distribution of electron density, the energies of molecular orbitals, and the partial atomic charges.
The presence of the chlorine atom, an electronegative element, is expected to significantly influence the electronic landscape of the indanone oxime core. It would inductively withdraw electron density from the aromatic ring, affecting the reactivity of the entire molecule. The oxime group, with its nitrogen and oxygen atoms, introduces further complexity and potential for hydrogen bonding.
A key aspect of the electronic structure is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in predicting a molecule's reactivity. In a related study on carbonyl oximes, the HOMO and LUMO were monitored to understand the reaction mechanisms. nih.gov For 5-Chloro-1-indanone oxime, the HOMO is likely to be localized on the π-system of the benzene (B151609) ring and the oxime moiety, while the LUMO may be centered on the C=N bond and the carbonyl group of the parent indanone structure.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Methodological Basis |
| Dipole Moment (Debye) | ~ 2.5 - 3.5 | DFT (B3LYP/6-311G(d,p)) |
| HOMO Energy (eV) | ~ -6.5 to -7.5 | DFT (B3LYP/6-311G(d,p)) |
| LUMO Energy (eV) | ~ -1.0 to -2.0 | DFT (B3LYP/6-311G(d,p)) |
| HOMO-LUMO Gap (eV) | ~ 4.5 - 6.5 | DFT (B3LYP/6-311G(d,p)) |
Note: The values in this table are hypothetical and based on typical ranges for similar organic molecules. They serve to illustrate the type of data generated from quantum chemical calculations.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the five-membered ring and the rotation around the C-N and N-O single bonds of the oxime group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) that governs their interconversion.
Computational methods, particularly molecular mechanics and DFT, are used to calculate the energy of different spatial arrangements of the atoms. By systematically rotating dihedral angles and minimizing the energy at each step, a detailed map of the energy landscape can be created. This map reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. For instance, a computational study on the decomposition of 1-indanone (B140024) explored the potential energy surfaces for its unimolecular and H-assisted decomposition pathways using high-level quantum chemical calculations. bohrium.com
For this compound, key conformational variables would include the puckering of the cyclopentane (B165970) ring and the orientation of the hydroxyl group of the oxime (syn or anti with respect to the indanone ring). The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | ~180° (anti) | 0.00 | 75 |
| B | ~0° (syn) | 1.5 | 20 |
| C (Twist) | ~60° | 3.0 | 5 |
Note: This table presents hypothetical data to illustrate the output of a conformational analysis. The actual values would require specific calculations.
Computational Prediction and Validation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed and validated. For this compound, this could involve studying its synthesis, rearrangement reactions (like the Beckmann rearrangement), or its reactions with other molecules.
A study on the reaction of carbonyl oximes with amines utilized DFT calculations to investigate the reaction mechanism, including the identification of intermediates and transition states, and to explain the formation of different products. nih.gov Similarly, for this compound, computational methods could predict the most likely reaction pathways by comparing the activation barriers of competing routes. For example, in the synthesis of novel 1-indanone derivatives containing oxime moieties, computational design likely played a role in selecting synthetic targets. nih.gov
Spectroscopic Property Prediction and Interpretation
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, these predictions would include vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).
A detailed spectroscopic and computational analysis of cyclohexanone (B45756) oxime, for example, used DFT methods to calculate and assign vibrational frequencies and NMR chemical shifts, showing good agreement with experimental data. nih.gov For this compound, similar calculations would help in assigning the peaks in its experimental spectra. The calculated vibrational modes would show the characteristic frequencies for the C=N, O-H, and C-Cl bonds, while the predicted NMR shifts would help in assigning the signals for each proton and carbon atom in the molecule.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H | ~3300 - 3500 | Stretching |
| C=N | ~1620 - 1680 | Stretching |
| C-Cl | ~650 - 800 | Stretching |
| Aromatic C-H | ~3000 - 3100 | Stretching |
Note: These are typical frequency ranges and would be refined by specific calculations for the molecule.
Molecular Docking and Dynamics Simulations in Ligand Design
While focusing on the interaction principles rather than biological outcomes, molecular docking and dynamics simulations are powerful computational techniques to study how a molecule like this compound might interact with a larger biological molecule, such as a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It uses scoring functions to estimate the binding affinity. Molecular dynamics (MD) simulations then provide a dynamic picture of the complex over time, revealing the stability of the interaction and the specific intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, a study on 11H-indeno[1,2-b]quinoxalin-11-one oxime derivatives used molecular modeling to suggest a mode of binding interaction at the catalytic site of a kinase. ucla.edu This involved identifying key amino acid residues that form hydrogen bonds and other interactions with the oxime ligand. For this compound, such simulations would explore how the chloro and oxime functionalities contribute to its binding pose and interaction energy within a hypothetical active site.
Advanced Spectroscopic and Structural Analysis Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application of 2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning NMR signals and elucidating complex structural features. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments would be essential to confirm the connectivity of the indanone core and the oxime functional group. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to investigate the stereochemistry of the oxime, specifically the (E/Z) configuration of the C=N-OH bond. Despite their importance, no dedicated 2D NMR studies on 5-Chloro-1-indanone (B154136) oxime have been identified.
Isotopic Labeling in NMR for Mechanistic Insights
Isotopic labeling, using isotopes such as ²H (deuterium), ¹³C, or ¹⁵N, is a powerful tool for tracing reaction pathways and understanding reaction mechanisms. In the context of 5-Chloro-1-indanone oxime, labeling could be used to study its formation from 5-Chloro-1-indanone or its subsequent reactions. Tracking the labeled positions via NMR spectroscopy would provide definitive evidence for bond formations and cleavages. Research involving isotopic labeling for this specific compound has not been reported.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would be expected to confirm its molecular formula, C₉H₈ClNO. The fragmentation pattern would likely show characteristic losses, such as the loss of •OH, NOH, or side chain fragments, which would help to confirm the structure. While general mass spectrometric data might exist in commercial databases, detailed fragmentation analysis from dedicated research studies is absent.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of elemental compositions. In a research setting, HRMS is an invaluable tool for monitoring the progress of chemical reactions, such as the oximation of 5-Chloro-1-indanone, by accurately detecting the masses of reactants, intermediates, and products in real-time. No published studies utilizing HRMS for monitoring reactions involving this compound were found.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group. This analysis would also unambiguously determine the (E/Z) configuration in the solid state. While the crystal structure of the parent ketone, 5-Chloro-1-indanone, has been determined, no crystallographic data for its oxime derivative is present in the Cambridge Structural Database (CSD) or other public repositories.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in Research
Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, IR spectroscopy would be expected to show a characteristic O-H stretch from the oxime group, a C=N stretch, and vibrations associated with the chlorinated aromatic ring. Raman spectroscopy would provide complementary information, particularly for the C=N and aromatic ring vibrations. While reference spectra for the precursor ketone are available, detailed, research-level vibrational analysis and band assignments for this compound are not documented in the literature.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization
The study of the electronic absorption and fluorescence properties of this compound and its derivatives is a niche area of research. Based on available scientific literature, there is a notable lack of specific studies focusing directly on the photophysical characterization of this compound itself. Research into the electronic spectra of indanone derivatives has been conducted on related compounds, which may provide some context for the potential properties of this compound, although direct extrapolation is not scientifically rigorous without experimental verification.
Electronic Absorption Spectroscopy
Detailed electronic absorption data for this compound is not readily found in current research literature. However, the parent compound, 5-Chloro-1-indanone, has been characterized. The presence of the chromophoric carbonyl group conjugated to the chlorinated benzene (B151609) ring in 5-Chloro-1-indanone suggests that it absorbs in the UV region. The conversion of the carbonyl group to an oxime introduces a C=N-OH group, which alters the electronic structure and, consequently, the absorption spectrum. Generally, oximes exhibit absorption bands that can be influenced by the substitution on the aromatic ring and by the solvent environment.
In related research, a series of conformationally restricted difluoroboron β-diketonate complexes derived from (Z)-2-(1-arylhydroxyliden)-1-indanone derivatives have been synthesized and their photophysical properties studied. These complex derivatives, which feature a modified indanone core, display lowest energy absorption maxima in the range of 370–408 nm in dichloromethane, with molar absorption coefficients (ε) ranging from 8,000 to 47,000 M⁻¹cm⁻¹. researchgate.net While these are complex derivatives and not simple indanone oximes, this research indicates that the indanone framework can be a component of molecules with significant absorption in the near-UV and visible regions.
Another study focused on hydrazone and oxime derivatives of dabcyl, a non-fluorescent chromophore used as a quencher. The oximes of acetophenone (B1666503) dyes, which share some structural similarities with indanone oximes, were found to have absorbance maxima that could be shifted by substitution on the aromatic ring. For instance, the introduction of a methoxy (B1213986) group resulted in a red shift of approximately 25 nm. nih.gov This suggests that the electronic properties of an indanone oxime would similarly be influenced by the chloro-substituent at the 5-position.
Fluorescence Spectroscopy
There is no specific information available in the reviewed literature regarding the fluorescence properties of this compound. Many oximes are not inherently fluorescent. However, the indanone scaffold can be part of a fluorescent system.
For example, the aforementioned difluoroboron β-diketonate complexes of (Z)-2-(1-arylhydroxyliden)-1-indanone derivatives are fluorescent, with emission maxima centered between 406 nm and 432 nm and fluorescence quantum yields (Φ) in the range of 0.33–0.87. researchgate.net This demonstrates that functionalization of the indanone structure can lead to fluorescent compounds.
Furthermore, studies on fluorescence quenching have utilized oxime and hydrazone derivatives. In these cases, the oxime-containing molecules act as quenchers of fluorescence, indicating that they participate in energy transfer processes rather than being emissive themselves. nih.gov This suggests that this compound itself may not be fluorescent but could be chemically modified to create derivatives with fluorescent properties or to be used in fluorescence quenching applications.
Without direct experimental data on this compound, any discussion of its specific photophysical properties remains speculative. Further research would be required to determine its absorption and emission characteristics.
Emerging Research Directions and Future Perspectives for 5 Chloro 1 Indanone Oxime
Integration with Flow Chemistry and Continuous Manufacturing Processes
The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and continuous manufacturing to enhance process safety, efficiency, and scalability. researchgate.netyoutube.com For the synthesis and transformation of 5-chloro-1-indanone (B154136) oxime, these technologies offer significant advantages over traditional batch methods. youtube.com
The synthesis of oximes, including the oximation of the precursor 5-chloro-1-indanone, can be seamlessly integrated into a flow process. numberanalytics.com This allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and purity. youtube.comuc.pt The use of packed-bed reactors with solid-supported catalysts or reagents can further simplify purification and product isolation. youtube.com
Looking ahead, multi-step continuous processes that start from readily available materials, proceed through the formation of 5-chloro-1-indanone, its subsequent oximation, and further derivatization, are a key area of development. tue.nl Such "one-flow" systems minimize manual handling of intermediates, reduce waste, and can be highly automated, offering a more sustainable and cost-effective manufacturing approach. tue.nl The ability to handle hazardous reagents and intermediates more safely in a closed-loop flow system is another critical advantage. researchgate.net
Development of Novel Catalytic Systems for 5-Chloro-1-Indanone Oxime Transformations
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research is focused on creating more efficient, selective, and environmentally benign catalysts for its various transformations.
Metal-Based Catalysis: A wide array of metal catalysts, including those based on palladium, rhodium, and nickel, have been shown to be effective for various oxime reactions. acs.orgnsf.gov For instance, the catalytic hydrogenation of oximes to primary amines is a well-established transformation, and research continues to focus on developing catalysts that offer higher selectivity and operate under milder conditions. mdpi.com For this compound, this could provide an efficient route to the corresponding chiral or racemic amine, a valuable building block in medicinal chemistry. The choice of catalyst, such as Pd/C or Pt/C, can influence the selectivity towards either the amine or the intermediate hydroxylamine (B1172632). mdpi.com
Photocatalysis represents a rapidly growing area, with the potential for novel transformations of oximes. nsf.govmit.edu Light-induced single-electron transfer (SET) can generate iminyl radicals from oxime derivatives, opening up pathways for C-C and C-N bond formation. nsf.gov The use of inexpensive and abundant metal catalysts, such as those based on cerium, is a particularly promising direction for sustainable chemistry. nsf.gov
Heterogeneous Catalysis: To simplify catalyst recovery and reuse, the development of heterogeneous catalysts is a key focus. mdpi.comresearchgate.net Supported metal nanoparticles and metal-organic frameworks (MOFs) are being explored for their catalytic activity in oxime synthesis and transformation. researchgate.net For example, magnetic nanoparticles can be used as a recoverable catalyst for the synthesis of oximes under solvent-free conditions. researchgate.net Such systems offer the potential for more sustainable and cost-effective processes for this compound.
Bio-inspired Synthesis and Biocatalytic Approaches
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the exploration of bio-inspired and biocatalytic methods. Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. mdpi.com
For this compound, biocatalytic reduction represents a promising avenue for the synthesis of chiral amines. Ketoreductases (KREDs) and other reductase enzymes have been successfully employed for the asymmetric reduction of ketones and oximes. mdpi.compsu.edu These enzymes, often used as whole-cell systems or in purified form, can exhibit high enantioselectivity, providing access to either the (R) or (S)-amine from the corresponding oxime. psu.edu The recycling of cofactors, such as NAD(P)H, is a critical aspect of making these processes economically viable. psu.edu
The combination of photocatalysis and biocatalysis in one-pot cascade reactions is an exciting emerging area. mdpi.com This could involve a light-driven step to activate the oxime followed by an enzymatic reduction to yield a chiral product, all within a single reaction vessel. This approach streamlines the synthetic process and minimizes waste. mdpi.com
Computational Design and Predictive Modeling for Directed Synthesis
Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry, enabling the prediction of reaction outcomes and the rational design of experiments. nih.govnih.gov For this compound, these approaches can accelerate the discovery of new reactions and optimize existing processes.
Predicting Reactivity and Selectivity: Computational models can be used to predict the feasibility and outcome of chemical reactions. mit.edu For instance, by calculating frontier orbital energies, researchers can predict whether a particular oxime will react with an alkene in a photocatalyzed reaction to form an azetidine. mit.edu This predictive power allows chemists to screen potential substrates in silico, saving significant time and resources compared to a trial-and-error approach. mit.edunih.gov
Reaction Optimization: Machine learning algorithms can be trained on reaction data to identify the optimal conditions for a given transformation. nih.gov By analyzing the influence of various parameters such as catalyst, solvent, temperature, and concentration, these models can guide the experimental setup to maximize yield and selectivity. This is particularly valuable for complex reactions involving this compound, where multiple products may be possible.
Exploration of Untapped Reactivity Profiles and Novel Synthetic Applications
Beyond its established roles, researchers are actively exploring the untapped reactivity of this compound to develop novel synthetic methodologies. The oxime functional group is not merely a precursor to amines or a protecting group for ketones; it is a versatile handle for a variety of chemical transformations. nsf.gov
Iminyl Radical Chemistry: The generation of iminyl radicals from oxime derivatives through photoredox catalysis or other single-electron transfer (SET) processes has emerged as a powerful tool for C-C and C-N bond formation. nsf.gov These highly reactive intermediates can undergo cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. For this compound, this could lead to the synthesis of novel fused-ring systems with potential biological activity.
Rearrangement and Fragmentation Reactions: The Beckmann rearrangement, a classic reaction of oximes, can be used to produce amides or lactams. While this is a well-known transformation, modern catalytic methods are being developed to improve its efficiency and scope. Additionally, fragmentation reactions of oximes can lead to the formation of nitriles and other valuable functional groups. Exploring these reactions with this compound could provide access to a new range of derivatives.
Cycloaddition Reactions: Oximes can participate in cycloaddition reactions to form various heterocyclic compounds. nsf.gov The development of new catalytic systems and reaction conditions for these transformations could expand the synthetic utility of this compound, enabling the construction of complex molecular architectures.
Q & A
Basic: What synthetic routes are commonly used to prepare 5-Chloro-1-indanone oxime?
To synthesize this compound, a typical approach involves reacting 5-Chloro-1-indanone with hydroxylamine hydrochloride under alkaline conditions. This forms the oxime via nucleophilic addition-elimination. For example, in a study synthesizing analogous oxime derivatives, ketones were converted to oximes using hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C, 4–6 hours) . Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography. Adjusting pH and solvent polarity can optimize yields.
Basic: What safety precautions are critical when handling this compound?
The compound is classified as harmful (H302, H312, H332) and irritant (H315, H319, H335). Use N95 masks, gloves, and eye protection in well-ventilated areas. Avoid oxidizers and store in combustible solids-compatible containers (Storage Code 11) at ambient temperatures. Toxicity data from similar oximes suggest strict adherence to exposure limits (e.g., AEGL-1 values for phosgene oxime: 0.17 mg/m³ for 10 minutes) .
Advanced: How can reaction conditions be optimized to improve oxime yield and purity?
Key parameters include:
- pH control : Alkaline conditions (e.g., NaOH or KOH) favor oxime formation but excess base may hydrolyze intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures reduce side reactions.
- Temperature : Reflux (70–80°C) balances reaction rate and decomposition risks.
- Catalysts : Trace acetic acid accelerates imine formation.
For example, in a terphenyl oxime synthesis, yields improved from 65% to 82% by optimizing ethanol/water ratios and reflux duration . Post-reaction quenching with ice-water and extraction with dichloromethane can isolate the product efficiently.
Advanced: What analytical techniques resolve structural ambiguities in this compound derivatives?
- NMR : H and C NMR confirm oxime formation (e.g., disappearance of ketone carbonyl signals at ~200 ppm and appearance of C=N signals at ~150 ppm).
- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted ketone or over-oximated species).
- X-ray crystallography : Resolves stereochemistry (E/Z isomerism in oximes).
In a computational study, DFT calculations validated experimental NMR shifts and optimized molecular geometries . Cross-referencing spectral data with databases (e.g., PubChem) mitigates misassignment risks .
Advanced: How can computational methods guide the design of novel oxime derivatives?
Density Functional Theory (DFT) predicts electronic properties, reaction pathways, and stability. For example:
- Reactivity : Fukui indices identify nucleophilic/electrophilic sites for functionalization.
- Tautomerism : Calculations determine favored oxime tautomers (syn/anti) under specific conditions.
- Docking studies : Screen bioactivity by simulating interactions with target proteins (e.g., anticonvulsant targets) . Tools like Gaussian or ORCA are commonly used, with basis sets (e.g., B3LYP/6-31G*) tailored to balance accuracy and computational cost.
Advanced: How should researchers address contradictions in toxicity data across studies?
- Dose-response reconciliation : Normalize data to mg/kg or molarity for cross-study comparisons.
- In vitro/in vivo correlation : Use cell-based assays (e.g., LD50 in hepatocytes) to validate animal toxicity models.
- Contextual factors : Adjust for variables like solvent carriers (e.g., DMSO vs. saline) or exposure duration. For example, phosgene oxime’s AEGL-1 values were scaled using to account for time-concentration relationships .
Basic: What storage conditions ensure this compound stability?
Store in airtight containers at 15–25°C, protected from light and moisture. Use desiccants (e.g., silica gel) to prevent hydrolysis. Shelf life extends to >2 years under these conditions, as indicated by stability data for structurally similar indanones .
Advanced: What strategies minimize toxicity during large-scale synthesis?
- Engineering controls : Use closed-loop reactors to limit airborne exposure.
- Waste treatment : Neutralize hydroxylamine byproducts with Fe(II) salts to prevent environmental release.
- PPE escalation : Full-face respirators and chemical-resistant suits for batches >100 g. Toxicity mitigation aligns with AEGL-2 guidelines (e.g., 3 mg/m³ for 1-minute exposure limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
